molecular formula C13H23IO B13308319 1-(Cyclopentyloxy)-2-iodocyclooctane

1-(Cyclopentyloxy)-2-iodocyclooctane

Katalognummer: B13308319
Molekulargewicht: 322.23 g/mol
InChI-Schlüssel: HFDONCQBVCYUTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopentyloxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with an iodine atom and a cyclopentyloxy group

Vorbereitungsmethoden

The synthesis of 1-(Cyclopentyloxy)-2-iodocyclooctane typically involves the following steps:

    Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through a series of cyclization reactions involving smaller carbon units.

    Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using iodine or iodine monochloride as reagents.

    Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group is attached through etherification reactions, where cyclopentanol reacts with the cyclooctane ring in the presence of a strong acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(Cyclopentyloxy)-2-iodocyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclooctane derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding cyclooctane derivative without the iodine substituent.

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopentyloxy)-2-iodocyclooctane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclooctane involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyloxy group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopentyloxy)-2-iodocyclooctane can be compared with other similar compounds such as:

    1-(Cyclopentyloxy)-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.

    1-(Cyclopentyloxy)-2-chlorocyclooctane: Contains a chlorine atom, which affects its chemical behavior and applications.

    1-(Cyclopentyloxy)-2-fluorocyclooctane: The fluorine atom imparts unique properties such as increased stability and different biological activity.

The uniqueness of this compound lies in its specific combination of the cyclopentyloxy group and iodine atom, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H23IO

Molekulargewicht

322.23 g/mol

IUPAC-Name

1-cyclopentyloxy-2-iodocyclooctane

InChI

InChI=1S/C13H23IO/c14-12-9-3-1-2-4-10-13(12)15-11-7-5-6-8-11/h11-13H,1-10H2

InChI-Schlüssel

HFDONCQBVCYUTR-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(C(CC1)OC2CCCC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.